
N'-(5-Cyclopropyl-1,2-oxazol-3-yl)-N-methoxy-N-methylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(5-Cyclopropyl-1,2-oxazol-3-yl)-N-methoxy-N-methylurea is a synthetic organic compound with the molecular formula C9H13N3O3 It is characterized by the presence of a cyclopropyl group attached to an oxazole ring, which is further connected to a urea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(5-Cyclopropyl-1,2-oxazol-3-yl)-N-methoxy-N-methylurea typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and nitriles, under basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or cyclopropylcarbinyl halides.
Urea Formation: The final step involves the reaction of the oxazole derivative with isocyanates or carbamates to form the urea moiety.
Industrial Production Methods
Industrial production of N’-(5-Cyclopropyl-1,2-oxazol-3-yl)-N-methoxy-N-methylurea may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.
Análisis De Reacciones Químicas
Types of Reactions
N’-(5-Cyclopropyl-1,2-oxazol-3-yl)-N-methoxy-N-methylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
N’-(5-Cyclopropyl-1,2-oxazol-3-yl)-N-methoxy-N-methylurea has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Studies: It is used in biochemical assays to investigate its effects on cellular processes and pathways.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or catalytic activity.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of N’-(5-Cyclopropyl-1,2-oxazol-3-yl)-N-methoxy-N-methylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(5-Cyclopropyl-1,2-oxazol-3-yl)-3-methylurea
- (5-Cyclopropyl-1,2-oxazol-3-yl)methanesulfonyl chloride
- N-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]cyclopropanamine
Uniqueness
N’-(5-Cyclopropyl-1,2-oxazol-3-yl)-N-methoxy-N-methylurea is unique due to the presence of both a methoxy and a methyl group on the urea moiety, which can influence its reactivity and binding properties. This structural feature distinguishes it from similar compounds and may contribute to its specific applications and effects.
Propiedades
Número CAS |
55808-83-8 |
|---|---|
Fórmula molecular |
C9H13N3O3 |
Peso molecular |
211.22 g/mol |
Nombre IUPAC |
3-(5-cyclopropyl-1,2-oxazol-3-yl)-1-methoxy-1-methylurea |
InChI |
InChI=1S/C9H13N3O3/c1-12(14-2)9(13)10-8-5-7(15-11-8)6-3-4-6/h5-6H,3-4H2,1-2H3,(H,10,11,13) |
Clave InChI |
YJLJNAZDMTVSOP-UHFFFAOYSA-N |
SMILES canónico |
CN(C(=O)NC1=NOC(=C1)C2CC2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


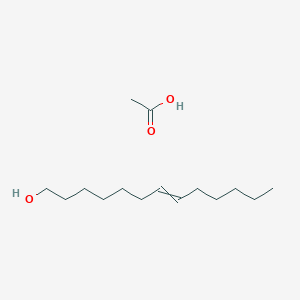

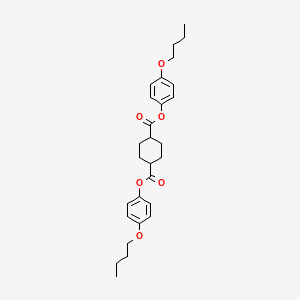
![6-Chloro-3-[4-chlorophenyl]-7-methoxy-1-methylnaphthalene](/img/structure/B14635914.png)
![2-Methylbicyclo[4.1.0]hept-2-ene](/img/structure/B14635917.png)
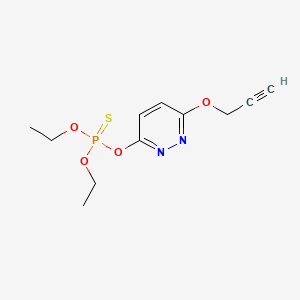
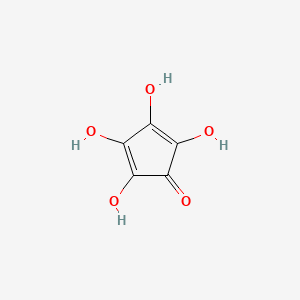
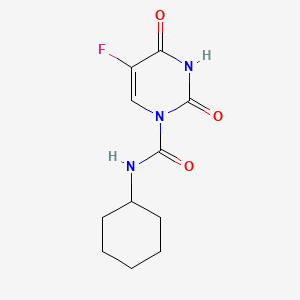


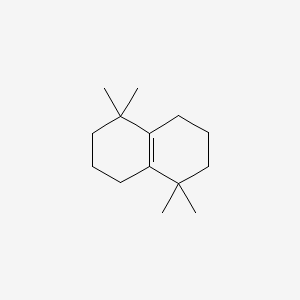
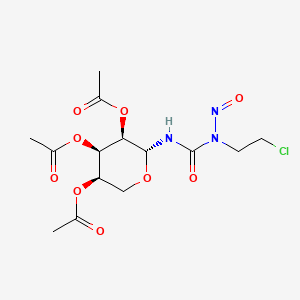
![Ethyl 3,4-dihydroxy-5-[(3,4,5-trihydroxybenzoyl)oxy]benzoate](/img/structure/B14635955.png)

